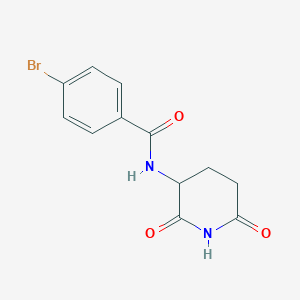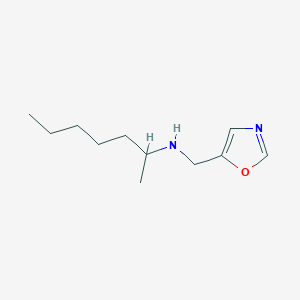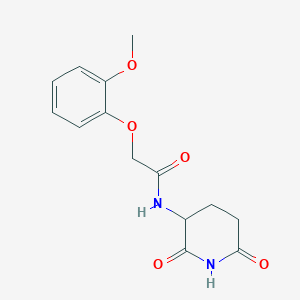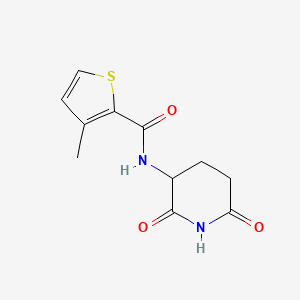![molecular formula C14H16BrN3O2 B7582026 8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)
8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one, commonly known as BRD7929, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD7929 is a spirocyclic compound that belongs to the class of diazaspiro compounds, and its chemical structure consists of a pyridine ring, a carbonyl group, and a spirocyclic ring system.
Mechanism of Action
BRD7929 exerts its therapeutic effects by selectively binding to the bromodomain of BET proteins and inhibiting their activity. BET proteins are involved in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammation. By inhibiting BET proteins, BRD7929 can suppress the expression of genes that promote disease progression.
Biochemical and Physiological Effects:
BRD7929 has been shown to have a range of biochemical and physiological effects, depending on the disease context. In cancer cells, BRD7929 can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, BRD7929 can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In the brain, BRD7929 can have neuroprotective effects by inhibiting the activity of HDACs, which are involved in the regulation of gene expression in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of BRD7929 for lab experiments is its high selectivity for BET proteins, which allows for the specific targeting of disease-associated pathways. Additionally, BRD7929 has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of BRD7929 is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain disease contexts.
Future Directions
There are several future directions for research on BRD7929, including the development of more potent analogs with improved selectivity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of BRD7929 in different disease contexts and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of BRD7929 in humans.
Synthesis Methods
The synthesis of BRD7929 involves a multi-step process that begins with the reaction of 5-bromo-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2-diaminocyclohexane to form the spirocyclic core of the molecule. The final step involves the introduction of the carbonyl group through a reaction with acetic anhydride.
Scientific Research Applications
BRD7929 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BRD7929 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which play a key role in regulating gene expression. Inflammation research has shown that BRD7929 can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, BRD7929 has been shown to have neuroprotective effects by inhibiting the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression in the brain.
properties
IUPAC Name |
8-(5-bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-11-5-10(7-16-8-11)13(20)18-3-1-14(2-4-18)6-12(19)17-9-14/h5,7-8H,1-4,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEAPCPOJZTSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

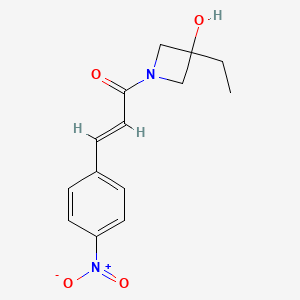
![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
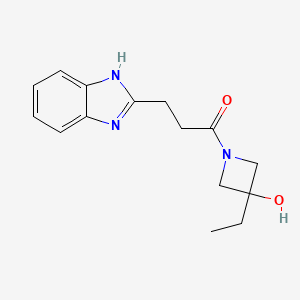
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)
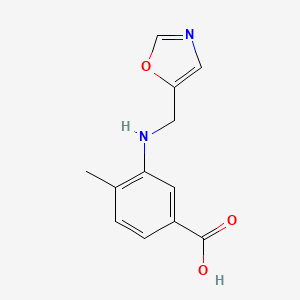
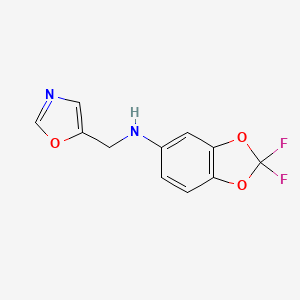
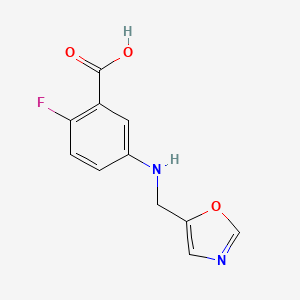
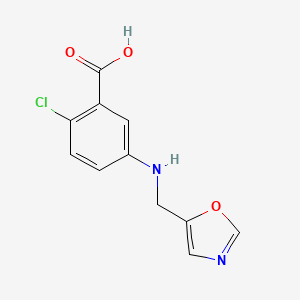
![1-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-3-methylazetidin-3-ol](/img/structure/B7582018.png)
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
